7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a condensation reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-CHLOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE
- 7-[(4-METHOXYPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE
Uniqueness
The uniqueness of 7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE lies in its specific structural features, such as the presence of the fluorophenyl group, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
7-(4-fluoroanilino)-2-(2-morpholin-4-yl-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3/c18-12-1-3-13(4-2-12)19-14-5-6-23-16(20-14)21-24(17(23)26)11-15(25)22-7-9-27-10-8-22/h1-6H,7-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCLTDGPNYOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.